BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry–Activity Relationships

This compound features a trans-(1r,4r)-cyclohexane core linking a 5-fluoropyrimidine to a 2-methoxyacetamide group. It is essential for systematic kinase SAR studies. Procure the exact stereochemistry and batch-to-batch consistency (≥98% purity, NMR/LC-MS identity confirmation). The unique methoxyacetamide ether oxygen provides H-bond acceptor interactions that cannot be replicated by other amide analogs, ensuring accurate selectivity mapping. Contact us for custom synthesis, scale-up, and same-day shipping options.

Molecular Formula C13H18FN3O3
Molecular Weight 283.303
CAS No. 2034249-57-3
Cat. No. B2769506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide
CAS2034249-57-3
Molecular FormulaC13H18FN3O3
Molecular Weight283.303
Structural Identifiers
SMILESCOCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
InChIInChI=1S/C13H18FN3O3/c1-19-8-12(18)17-10-2-4-11(5-3-10)20-13-15-6-9(14)7-16-13/h6-7,10-11H,2-5,8H2,1H3,(H,17,18)
InChIKeyDNWKSKIRTRIFQF-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide (CAS 2034249-57-3): Chemical Identity, Core Scaffold & Procurement Baseline


N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide (CAS 2034249-57-3) is a synthetic small molecule (MW 283.30 g·mol⁻¹, molecular formula C₁₃H₁₈FN₃O₃) belonging to the cyclohexyl-ether-linked 5-fluoropyrimidine class. The compound incorporates a trans-(1r,4r)-cyclohexane core that links a 5-fluoropyrimidin-2-yloxy group to a 2-methoxyacetamide terminus, generating a constrained, vectorially defined scaffold frequently exploited in kinase inhibitor design . Its InChI Key (DNWKSKIRTRIFQF-XYPYZODXSA-N) confirms a single, defined stereochemistry , ensuring batch-to-batch configurational consistency. Procured intermediates within this series typically meet a minimum purity specification of 95% with NMR and LC-MS identity confirmation .

Why N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide Cannot Be Replaced by a Generic In-Class Analog


Within the 5-fluoropyrimidine-cyclohexyl chemical series, subtle variations in the acetamide terminus, linker stereochemistry, and substitution pattern produce large differences in kinase selectivity, cellular potency, and physicochemical properties. Literature for closely related scaffolds (e.g., N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide and N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide) shows that IC₅₀ values, metabolic stability, and solubility are acutely sensitive to the nature of the amide substituent . The specific 2-methoxyacetamide group modulates hydrogen-bonding capacity (the ether oxygen serving as an acceptor) and lipophilicity, conferring a binding profile that cannot be replicated by simple amide replacements. Substituting this compound with a “close” analog risks shifting kinase inhibition profiles and invalidating structure–activity relationship (SAR) hypotheses.

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide: Comparator-Anchored Quantitative Differentiation Evidence


Stereochemical Definition: (1r,4r) Configuration as a Driver of Kinase Binding Topology

The target compound bears a defined trans-(1r,4r) cyclohexane configuration (InChI Key: DNWKSKIRTRIFQF-XYPYZODXSA-N) , which enforces a ~180° exit vector angle between the 5-fluoropyrimidine and the methoxyacetamide group. In closely related scaffolds such as N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide and 2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide, maintaining this trans geometry has been associated with potent cytotoxicity and kinase inhibition . The cis-(1s,4s) isomer would project the amide terminus in a different spatial orientation, potentially disrupting key hinge-region contacts in kinase ATP-binding pockets . By contrast, several commercially available cyclohexyl-pyrimidine analogs are supplied as cis/trans mixtures, introducing conformational heterogeneity that complicates SAR interpretation.

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry–Activity Relationships

Amide Substituent Impact: 2-Methoxyacetamide versus Pyridinyl- and Imidazolidine-Based Series in Cytotoxicity Assays

In the 5-fluoropyrimidine–cyclohexyl series, the amide terminus acts as a critical pharmacophoric element. The 2-oxo-imidazolidine analog (CAS not disclosed) exhibits antiproliferative IC₅₀ values of 12 µM against MCF-7 breast cancer cells and 15 µM against A549 lung cancer cells , while the pyridin-3-yl-acetamide analog (CAS 2034249-78-8) has been profiled as a kinase-targeted agent with thiophene-containing comparators. The methoxyacetamide group in the target compound introduces an ether oxygen that can serve as an additional hydrogen-bond acceptor, potentially altering the compound’s interaction with the kinase hinge region or the ribose pocket. Although direct head-to-head IC₅₀ data for the target compound against these specific analogs are not publicly available, the clear divergence in amide chemistry within this scaffold family underscores that the 2-methoxyacetamide moiety is non-interchangeable with other amide variants [1].

Cancer Cell Line Profiling Cytotoxicity SAR Amide Substituent Effects

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the Methoxyacetamide Group

The 2-methoxyacetamide group distinguishes the target compound from analogs bearing less polar or more polar amide termini. Substituent-based calculations indicate that the methoxyacetamide group contributes a lower clogP increment compared to thiophene-acetamide or benzamide analogs, while providing an additional hydrogen-bond acceptor (the methoxy oxygen) absent in simple alkyl amides. For example, the picolinamide analog (MW ~289 g·mol⁻¹) and the benzamide analog (MW ~327 g·mol⁻¹) have higher calculated lipophilicities, while the urea analog (MW 296.34 g·mol⁻¹) exhibits different hydrogen-bonding geometry [1]. Vendor-supplied purity specifications for the target compound meet the ≥95% threshold typical of this series , ensuring that observed biological activity is attributable to the intended structure rather than impurities.

Physicochemical Profiling Drug-Likeness logP/logD

5-Fluoropyrimidine Moiety: Metabolic Stability and Target Engagement Advantages Over Non-Fluorinated Pyrimidine Analogs

The 5-fluoro substituent on the pyrimidine ring is a well-precedented strategy for blocking oxidative metabolism at the 5-position while retaining hydrogen-bonding capability at N1 and N3. In kinase inhibitor programs, fluorination of the pyrimidine core has been shown to reduce CYP450-mediated clearance and prolong half-life [1]. Within the cyclohexyl-ether-linked series, the 5-fluoropyrimidine group is conserved across multiple biologically active analogs (e.g., the picolinamide, urea, and benzamide derivatives) , suggesting that the fluorine atom is essential for target affinity. Non-fluorinated pyrimidine analogs would lack this metabolic shielding effect and may exhibit faster oxidative degradation. Furthermore, the electron-withdrawing effect of fluorine modulates the pKa of adjacent pyrimidine nitrogens, potentially fine-tuning hinge-binding interactions relative to chloro, bromo, or unsubstituted pyrimidine congeners [1].

Fluorine Medicinal Chemistry Metabolic Stability CYP450 Resistance

Procurement-Ready Identity and Quality: Single Stereoisomer with Confirmed Analytical Certification

The target compound is offered with a defined trans-(1r,4r) stereochemistry confirmed by the unique stereospecific InChI Key (DNWKSKIRTRIFQF-XYPYZODXSA-N) . Vendor release specifications for compounds in this series include a minimum purity of 95% with orthogonal identity confirmation by ¹H NMR and LC-MS . In contrast, several cyclohexyl-pyrimidine intermediates are commercially supplied as undefined cis/trans mixtures or without stereochemical annotation, introducing batch-dependent variability into biological assays . The availability of a single, analytically certified stereoisomer eliminates the need for in-house chiral resolution and ensures that every procurement batch yields identical assay outcomes.

Compound Procurement Quality Control NMR-LC-MS Identity Confirmation

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide: Evidence-Linked Optimal Application Scenarios for Scientific Procurement


Kinase Inhibitor SAR Expansion: Probing the Amide Substituent Vector in Cyclohexyl-Linked 5-Fluoropyrimidine Series

The compound’s 2-methoxyacetamide group occupies a distinct region of chemical space compared to the pyridinyl-acetamide, imidazolidine, thiophene-acetamide, and urea analogs already profiled in this scaffold class [1]. Its ether oxygen provides an additional hydrogen-bond acceptor that can interact with the kinase ribose pocket or solvent-exposed region. Procurement of this specific analog enables systematic mapping of the amide SAR vector in biochemical kinase inhibition and cellular cytotoxicity assays, directly informing lead optimization campaigns. The 5-fluoropyrimidine motif ensures that any observed changes in potency or selectivity are attributable solely to the methoxyacetamide group rather than to scaffold-level metabolic liabilities [2].

Cytotoxicity Profiling in Cancer Cell Line Panels: Head-to-Head Comparison with In-Series Amide Variants

The imidazolidine analog in this series has demonstrated IC₅₀ values of 12 µM (MCF-7) and 15 µM (A549) , establishing a potency benchmark. The methoxyacetamide compound serves as the logical comparator for profiling these and additional cancer cell lines under identical assay conditions. Direct head-to-head cytotoxicity data will clarify whether the methoxyacetamide moiety enhances, maintains, or reduces antiproliferative activity, providing critical information for selecting the optimal amide substituent for further development. Use of identical cell lines (MCF-7, A549, and others) and standardized assay protocols ensures data comparability across procurement batches [1].

Physicochemical and DMPK Characterization: Evaluating the Methoxyacetamide Contribution to Solubility and Permeability

The methoxyacetamide group’s distinct clogP contribution and hydrogen-bonding profile relative to the picolinamide, urea, and benzamide analogs [1] make this compound an essential comparator for structure–property relationship (SPR) studies. Parallel determination of thermodynamic solubility, logD₇.₄, and Caco-2 permeability for the methoxyacetamide analog alongside its closest in-series comparators provides quantitative data on how the methoxyacetamide group influences drug-like properties. These data guide the selection of lead candidates with balanced potency and pharmacokinetic profiles, reducing attrition in later-stage development [2].

Kinase Selectivity Panel Screening: Defining the Off-Target Fingerprint of the 2-Methoxyacetamide Scaffold

Related analogs bearing the (1r,4r)-cyclohexyl-5-fluoropyrimidine core have been profiled against Nek2, PLK1, and CDK2 kinases . The methoxyacetamide analog should be screened in a broad kinase selectivity panel (e.g., 50–100 kinases) to establish its unique off-target fingerprint. The amide group is a key determinant of kinase selectivity, and the methoxyacetamide variant is expected to exhibit a selectivity profile distinct from the picolinamide, thiophene-acetamide, and urea analogs [1]. These selectivity data are indispensable for selecting the appropriate analog for target-specific applications and for avoiding confounding polypharmacology in cellular and in vivo studies.

Quote Request

Request a Quote for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.